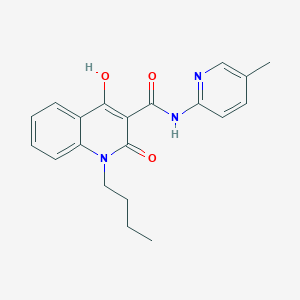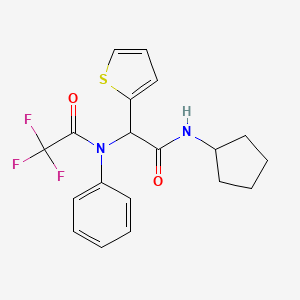
N-(2-(Cyclopentylamino)-2-oxo-1-(thiophen-2-yl)ethyl)-2,2,2-trifluoro-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-311362 est un composé chimique avec le numéro CAS 1008932-14-6. Il est principalement utilisé dans la recherche scientifique et est connu pour sa pureté et sa stabilité élevées . Ce composé est souvent utilisé dans diverses études biochimiques et pharmacologiques en raison de ses propriétés uniques.
Méthodes De Préparation
La synthèse du WAY-311362 implique plusieurs étapes, chacune nécessitant des conditions de réaction spécifiques. Bien que les voies synthétiques détaillées soient propriétaires et non divulguées publiquement, le composé est généralement préparé par une série de réactions organiques qui garantissent une pureté et un rendement élevés . Les méthodes de production industrielle se concentrent sur l'optimisation de ces réactions pour augmenter la production tout en maintenant la qualité et la cohérence du composé.
Analyse Des Réactions Chimiques
WAY-311362 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles comme les ions hydroxyde.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
WAY-311362 a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques pour étudier les mécanismes et les voies de réaction.
Biologie : Employé dans des études de biologie cellulaire pour étudier les processus et les fonctions cellulaires.
Médecine : Utilisé dans la recherche pharmacologique pour explorer les effets thérapeutiques potentiels et les interactions médicamenteuses.
Industrie : Appliqué dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du WAY-311362 implique son interaction avec des cibles et des voies moléculaires spécifiques. Il est connu pour affecter les processus cellulaires en modulant l'activité de certaines enzymes et de certains récepteurs. Cette modulation peut entraîner des changements dans la signalisation cellulaire, l'expression génique et les voies métaboliques .
Applications De Recherche Scientifique
WAY-311362 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology studies to investigate cellular processes and functions.
Medicine: Utilized in pharmacological research to explore potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of WAY-311362 involves its interaction with specific molecular targets and pathways. It is known to affect cellular processes by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cell signaling, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
WAY-311362 est unique dans sa structure et ses propriétés, ce qui le différencie d'autres composés similaires. Parmi les composés similaires, on peut citer :
Monoéther éthylique du glutathion : Connu pour ses propriétés de perméabilité cellulaire et son utilisation pour protéger les cellules contre les dommages oxydatifs.
Autres inhibiteurs et activateurs : Ces composés partagent des similitudes fonctionnelles mais diffèrent par leurs cibles moléculaires et leurs effets spécifiques.
Propriétés
Formule moléculaire |
C19H19F3N2O2S |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N-[2-(cyclopentylamino)-2-oxo-1-thiophen-2-ylethyl]-2,2,2-trifluoro-N-phenylacetamide |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)18(26)24(14-9-2-1-3-10-14)16(15-11-6-12-27-15)17(25)23-13-7-4-5-8-13/h1-3,6,9-13,16H,4-5,7-8H2,(H,23,25) |
Clé InChI |
IKPFZKFEZCOHPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C(C2=CC=CS2)N(C3=CC=CC=C3)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B10813402.png)
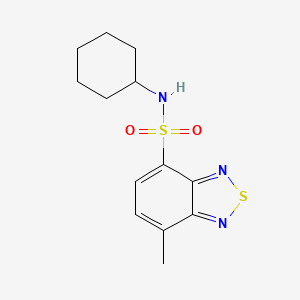
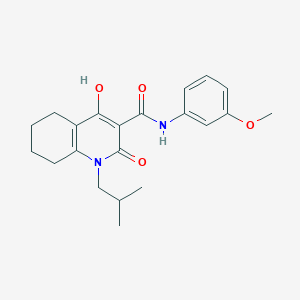
![2-Chloro-N-{5-[2-(naphthalene-2-sulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B10813419.png)

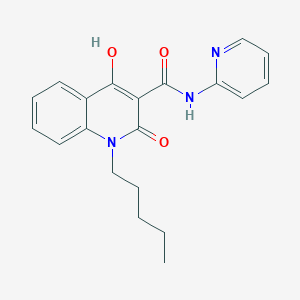

![1'-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B10813445.png)
![6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B10813446.png)
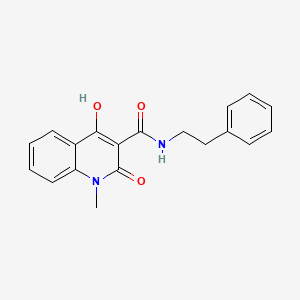
![1-(4-Fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B10813465.png)
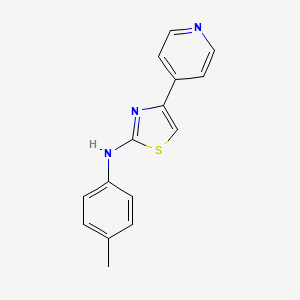
![N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide](/img/structure/B10813475.png)
